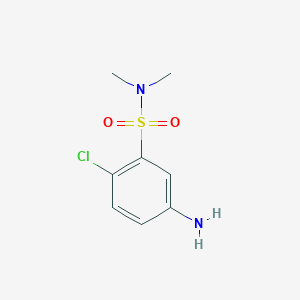

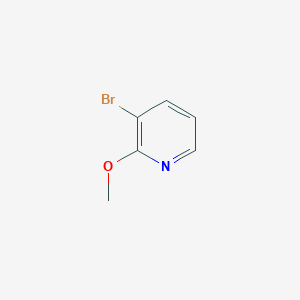

5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of structurally related compounds, such as sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, involves the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide or N-(2,6-dimethylphenyl)-N-methylbenzenesulfonamide with chlorosulfonic acid, followed by structural characterization through X-ray single crystal diffraction and kinetic investigation of substitution reactions in aqueous solutions (Rublova et al., 2017).

Molecular Structure Analysis

The crystal structure analysis of related compounds provides insights into the molecular and electronic structures. For instance, the sterically hindered organic molecules are cross-linked into frameworks by means of hydrogen bonds of the C-H⋯O type, with ab initio quantum-chemical calculations supporting these findings (Rublova et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving similar sulfonamide compounds have shown the potential for effective recognition of different types of amino groups, demonstrating the versatility of these compounds in chemical synthesis. This includes the direct N-alkylation of aminobenzenesulfonamides with alcohols, highlighting the compound's reactive nature and potential for further chemical modifications (Lu et al., 2015).

Physical Properties Analysis

Although specific studies on the physical properties of 5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide were not identified, related research on benzenesulfonamides suggests that the physical properties, such as solubility and melting points, can be inferred from molecular structure analysis and crystallography studies. The detailed crystal and molecular structures provide insights into the compound's stability and potential physical properties.

Chemical Properties Analysis

The chemical properties of related benzenesulfonamides, including reactivity, stability, and interaction with other chemical entities, have been explored through various studies. For example, the synthesis and evaluation of novel ureido benzenesulfonamides incorporating triazine moieties as potent inhibitors highlight the compound's ability to interact selectively with biological targets, indicating its chemical versatility and potential for specific applications (Lolak et al., 2019).

Wissenschaftliche Forschungsanwendungen

Pharmacological Research

Neuroprotective and Cognitive Enhancements

Research on serotonin 5-HT(6) receptor ligands, including derivatives of N,N-dimethyl-1-benzenesulfonyl-5-methoxytryptamine, has suggested potential roles in treating learning and memory disorders. Such studies highlight the significance of sulfonamide derivatives in developing cognitive enhancers and neuroprotective agents (Russell & Dias, 2002).

Gastroprotective Properties

The gastroprotective properties of ebrotidine, a sulfonamide compound, have been extensively reviewed. It acts by enhancing mucosal responses and possesses antiulcer properties independent of endogenous prostaglandin generation (Slomiany, Piotrowski, & Slomiany, 1997).

Materials Science

- Synthesis and Structural Properties: Research into the synthesis and structural properties of novel substituted compounds, including sulfonamide derivatives, contributes to the development of new materials with potential applications in various industries (Issac & Tierney, 1996).

Chemistry and Biochemistry

Antioxidant Activity

Chlorogenic acid (CGA) and its derivatives, related to sulfonamide chemistry, have been recognized for their antioxidant, antibacterial, and hepatoprotective activities. This highlights the potential of sulfonamide derivatives in contributing to health-promoting dietary supplements and functional foods (Naveed et al., 2018).

Curing Parameters and Toxicity

The role of amine activators in the curing of acrylic resins, including the use of tertiary aromatic amines, has been reviewed. This research underscores the relevance of sulfonamide derivatives in biomedical applications, such as denture resins and acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).

Safety And Hazards

Eigenschaften

IUPAC Name |

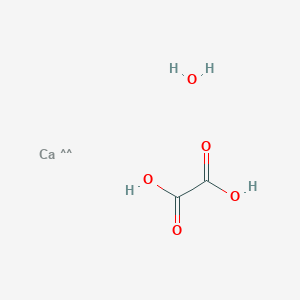

5-amino-2-chloro-N,N-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O2S/c1-11(2)14(12,13)8-5-6(10)3-4-7(8)9/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCHLWPLEOVWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=C(C=CC(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60394250 | |

| Record name | 5-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-chloro-N,N-dimethyl-benzenesulfonamide | |

CAS RN |

10475-06-6 | |

| Record name | 5-Amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60394250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-2-chloro-N,N-dimethylbenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)